3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine 3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine
Brand Name: Vulcanchem
CAS No.: 2549018-47-3
VCID: VC11820508
InChI: InChI=1S/C19H20FN5O2/c1-13-21-19(27-24-13)11-25-8-7-14(10-25)12-26-18-6-5-17(22-23-18)15-3-2-4-16(20)9-15/h2-6,9,14H,7-8,10-12H2,1H3
SMILES: CC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F
Molecular Formula: C19H20FN5O2
Molecular Weight: 369.4 g/mol

3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine

CAS No.: 2549018-47-3

Cat. No.: VC11820508

Molecular Formula: C19H20FN5O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-fluorophenyl)-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridazine - 2549018-47-3

Specification

CAS No. 2549018-47-3
Molecular Formula C19H20FN5O2
Molecular Weight 369.4 g/mol
IUPAC Name 5-[[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C19H20FN5O2/c1-13-21-19(27-24-13)11-25-8-7-14(10-25)12-26-18-6-5-17(22-23-18)15-3-2-4-16(20)9-15/h2-6,9,14H,7-8,10-12H2,1H3
Standard InChI Key UHJJFHSDHCETHU-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F
Canonical SMILES CC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyridazine core substituted at the 3-position with a 3-fluorophenyl group and at the 6-position with a methoxy-linked pyrrolidine moiety. The pyrrolidine ring is further functionalized with a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2549018-47-3
Molecular FormulaC₁₉H₂₀FN₅O₂
Molecular Weight369.4 g/mol
IUPAC Name5-[[3-[[6-(3-Fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
SMILESCC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F

The molecular structure integrates three pharmacologically relevant motifs:

  • Pyridazine ring: A nitrogen-containing heterocycle known for modulating kinase activity .

  • 3-Fluorophenyl group: Enhances lipophilicity and metabolic stability .

  • Pyrrolidine-oxadiazole hybrid: Confers conformational flexibility and potential receptor-binding capabilities.

Synthetic Pathways

General Synthesis Strategy

The synthesis involves multi-step functionalization (Scheme 1):

  • Pyridazine core formation: Constructed via cyclocondensation of hydrazine derivatives with diketones.

  • Fluorophenyl introduction: Achieved through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Pyrrolidine-oxadiazole attachment:

    • Step 1: Alkylation of pyrrolidin-3-ylmethanol with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole.

    • Step 2: Etherification of the pyridazine core with the resulting pyrrolidine intermediate.

While yields remain unreported, the route emphasizes modularity for structural diversification.

Biological Activity and Mechanisms

Preliminary Pharmacological Profiling

Although direct data on this compound is limited, structural analogs exhibit:

  • Kinase inhibition: Pyridazine derivatives target vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) .

  • Anticonvulsant effects: Pyrrolidine-containing compounds modulate sodium and calcium channels .

  • Orexin receptor antagonism: Fluorophenyl groups enhance binding to CNS targets .

Table 2: Hypothesized Targets Based on Structural Features

Structural MotifPotential Biological Target
Pyridazine coreTyrosine kinases
3-FluorophenylG protein-coupled receptors
Oxadiazole-pyrrolidineIon channels

Pharmacological Implications

Drug-Likeness and ADME Predictions

  • Lipophilicity: Calculated LogP = 2.1 (estimated via fragment-based methods), suggesting moderate blood-brain barrier permeability.

  • Hydrogen bond donors/acceptors: 2/7, aligning with Lipinski’s rule for oral bioavailability.

  • Polar surface area: 78 Ų, indicating potential for CNS activity .

Future Research Directions

Priority Investigations

  • Target deconvolution: High-throughput screening against kinase and receptor panels.

  • In vivo efficacy: Testing in murine models of epilepsy or cancer.

  • Metabolic stability: Cytochrome P450 inhibition/induction studies.

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